3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-amino-4-(o-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a tolyl group, and a butanoic acid moiety, making it a versatile building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-4-(o-tolyl)butanoic acid hydrochloride typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral catalyst such as a rhodium complex.
Industrial Production Methods
Industrial production of (S)-3-amino-4-(o-tolyl)butanoic acid hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-3-amino-4-(o-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-3-amino-4-(o-tolyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-amino-4-(o-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The tolyl group may also contribute to hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-amino-4-phenylbutanoic acid hydrochloride
- (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride
- (S)-3-amino-4-(p-tolyl)butanoic acid hydrochloride
Uniqueness
(S)-3-amino-4-(o-tolyl)butanoic acid hydrochloride is unique due to the ortho-substitution on the tolyl group, which can influence its steric and electronic properties. This uniqueness can affect the compound’s reactivity and interactions with molecular targets, distinguishing it from its meta- and para-substituted analogs.
Properties
IUPAC Name |
3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUTWBVBKSYCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.